Cas no 1788044-15-4 (Methyl 5-methylpyridazine-3-carboxylate)

Methyl 5-methylpyridazine-3-carboxylate is a pyridazine derivative with a methyl ester functional group at the 3-position and a methyl substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical agents. Its structure allows for further functionalization, enabling the development of more complex molecules. The ester group provides reactivity for nucleophilic substitution or hydrolysis, while the methyl group enhances stability and influences electronic properties. This product is characterized by high purity and consistent quality, making it suitable for research and industrial applications in medicinal chemistry and agrochemical development.
Methyl 5-methylpyridazine-3-carboxylate structure
1788044-15-4 structure
Product Name:Methyl 5-methylpyridazine-3-carboxylate
CAS No:1788044-15-4
MF:C7H8N2O2
MW:152.150621414185
MDL:MFCD29037475
CID:4614285
PubChem ID:91933819
Update Time:2025-09-28

Methyl 5-methylpyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-methylpyridazine-3-carboxylate
    • 3-Pyridazinecarboxylic acid, 5-methyl-, methyl ester
    • 1788044-15-4
    • SY244425
    • CS-0048967
    • AKOS025396319
    • DTXSID201218094
    • AS-48340
    • Methyl5-methylpyridazine-3-carboxylate
    • SCHEMBL25605236
    • MFCD29037475
    • F30429
    • MDL: MFCD29037475
    • Inchi: 1S/C7H8N2O2/c1-5-3-6(7(10)11-2)9-8-4-5/h3-4H,1-2H3
    • InChI Key: BIYMLOWJVNDMKB-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC(=CN=N1)C)=O

Computed Properties

  • Exact Mass: 152.058577502 g/mol
  • Monoisotopic Mass: 152.058577502 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 52.1
  • Molecular Weight: 152.15

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Methyl 5-methylpyridazine-3-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1788044-15-4)Methyl 5-methylpyridazine-3-carboxylate
Order Number:A1072366
Stock Status:in Stock
Quantity:1.0g/5.0g/10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:49
Price ($):200.0/601.0/1002.0/2005.0
Email:sales@amadischem.com

Additional information on Methyl 5-methylpyridazine-3-carboxylate

Methyl 5-methylpyridazine-3-carboxylate (CAS No. 1788044-15-4): A Comprehensive Overview

Methyl 5-methylpyridazine-3-carboxylate (CAS No. 1788044-15-4) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug discovery and synthetic organic chemistry. This compound, characterized by its unique pyridazine core structure, has garnered considerable attention due to its potential in developing novel therapeutic agents. The molecular formula of this compound is C7H9NO2, reflecting its composition and chemical properties that make it a valuable intermediate in various synthetic pathways.

The structural motif of Methyl 5-methylpyridazine-3-carboxylate consists of a pyridazine ring substituted with a methyl group at the 5-position and a carboxylate ester at the 3-position. This specific arrangement imparts distinct reactivity and functionalization possibilities, making it a preferred building block for medicinal chemists. The compound’s solubility profile and stability under various conditions further enhance its utility in both laboratory-scale synthesis and industrial applications.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those derived from pyridazine scaffolds. Pyridazines are known for their ability to mimic biological functionalities, making them integral in designing molecules with pharmacological activity. Research studies have highlighted the role of Methyl 5-methylpyridazine-3-carboxylate as a key intermediate in synthesizing bioactive molecules targeting various diseases, including cancer, inflammation, and neurological disorders.

A notable application of this compound is in the development of kinase inhibitors, where the pyridazine core serves as a pharmacophore. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By incorporating the 5-methylpyridazine-3-carboxylate moiety into kinase inhibitors, researchers aim to enhance binding affinity and selectivity, thereby improving therapeutic efficacy. Several preclinical studies have demonstrated promising results using derivatives of this compound in inhibiting aberrant signaling pathways in cancer cells.

The synthesis of Methyl 5-methylpyridazine-3-carboxylate involves multi-step organic transformations that highlight the compound’s synthetic versatility. Common synthetic routes include condensation reactions followed by esterification steps to introduce the carboxylate ester group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve regioselective modifications of the pyridazine ring. These synthetic methodologies underscore the compound’s adaptability in constructing complex molecular architectures.

The chemical properties of Methyl 5-methylpyridazine-3-carboxylate, including its reactivity towards nucleophiles and electrophiles, make it a valuable tool in medicinal chemistry. Its ability to undergo functional group transformations allows for the facile introduction of additional pharmacophoric elements, enabling the design of structurally diverse drug candidates. This flexibility has been exploited in high-throughput screening campaigns to identify novel lead compounds with therapeutic potential.

Recent advancements in computational chemistry have further enhanced the utility of Methyl 5-methylpyridazine-3-carboxylate in drug discovery. Molecular modeling studies have been conducted to predict binding interactions between this compound and target proteins, providing insights into its mechanism of action. These computational approaches complement experimental efforts by accelerating the identification of promising candidates for further optimization.

The safety profile of Methyl 5-methylpyridazine-3-carboxylate is another critical aspect that has been thoroughly evaluated through toxicological studies. Preliminary data indicate that the compound exhibits low toxicity at moderate concentrations, making it suitable for further development into clinical candidates. However, comprehensive safety assessments are essential to ensure its suitability for pharmaceutical applications.

In conclusion, Methyl 5-methylpyridazine-3-carboxylate (CAS No. 1788044-15-4) represents a significant advancement in pharmaceutical chemistry due to its structural versatility and potential therapeutic applications. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts aimed at addressing various diseases. As research continues to uncover new applications for this compound, it is expected to remain a cornerstone in medicinal chemistry and synthetic organic chemistry.

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Amadis Chemical Company Limited
(CAS:1788044-15-4)Methyl 5-methylpyridazine-3-carboxylate
A1072366
Purity:99%/99%/99%/99%
Quantity:1.0g/5.0g/10.0g/25.0g
Price ($):200.0/601.0/1002.0/2005.0
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